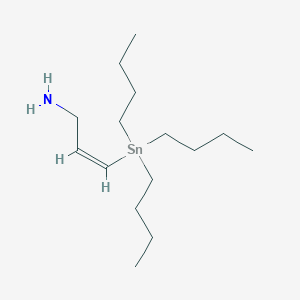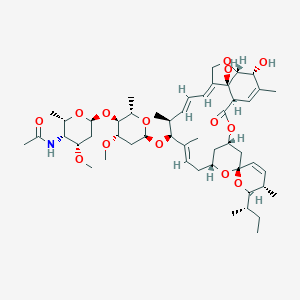
Eprinomectin composant B1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'éprinomectine B1a est un composé semi-synthétique appartenant à la famille des avermectines. Elle est principalement utilisée comme agent antiparasitaire en médecine vétérinaire, en particulier pour le traitement et la prévention des parasites internes et externes chez les bovins et les ovins . L'éprinomectine est un mélange de deux homologues : l'éprinomectine B1a (90%) et l'éprinomectine B1b (10%), qui diffèrent par un groupe méthylène en position C25 .
Applications De Recherche Scientifique
L'éprinomectine B1a a une large gamme d'applications en recherche scientifique :
5. Mécanisme d'action
L'éprinomectine B1a exerce ses effets en se liant aux canaux chlorure contrôlés par le glutamate dans le système nerveux des parasites . Cette liaison entraîne une augmentation de la perméabilité aux ions chlorure, ce qui entraîne une hyperpolarisation des cellules nerveuses et par la suite la paralysie et la mort des parasites . Le composé affecte également d'autres cibles moléculaires, telles que les récepteurs de l'acide γ-aminobutyrique (GABA), ce qui renforce son activité antiparasitaire .
Composés similaires :
Ivermectine : Un agent antiparasitaire largement utilisé avec un mécanisme d'action similaire.
Abamectine : Un autre membre de la famille des avermectines, utilisé principalement en agriculture.
Doramectine : Un dérivé de l'avermectine avec une puissance accrue contre certains parasites.
Sélamectine : Utilisé pour le traitement des infections parasitaires chez les animaux de compagnie.
Unicité : L'éprinomectine B1a est unique en raison de son efficacité élevée et de son profil de sécurité chez les animaux en lactation, permettant son utilisation sans période d'attente pour le lait . Cela la rend particulièrement précieuse dans l'industrie laitière, où le maintien de la production laitière est crucial.
Mécanisme D'action
Target of Action
Eprinomectin component B1a, a member of the macrocyclic lactone class of endectocides, primarily targets the glutamate-gated chloride ion channels . These channels are predominantly found in invertebrate nerve and muscle cells . The compound’s interaction with these channels plays a crucial role in its anthelmintic effects .
Mode of Action
Eprinomectin component B1a binds selectively and with high affinity to the glutamate-gated chloride ion channels . This binding disrupts normal neurotransmission, leading to paralysis and death of the parasite . The compound’s unique mode of action contributes to its effectiveness against a broad range of endo- and exo-parasites .
Biochemical Pathways
It is known that the compound’s binding to the glutamate-gated chloride ion channels disrupts normal neural signaling in parasites . This disruption affects various downstream processes, ultimately leading to the parasite’s paralysis and death .
Pharmacokinetics
The pharmacokinetic properties of Eprinomectin component B1a have been studied in various animal models. In one study involving sheep, the compound exhibited a half-life (T ½) of 5.11 ± 2.83 days, a maximum concentration (C max) of 5.93 ± 1.87 ng/mL, and an area under the curve (AUC infinity) of 37.1 ± 15.2 day ng/mL . These properties suggest that the compound has good bioavailability and a relatively long duration of action .
Result of Action
The primary result of Eprinomectin component B1a’s action is the effective control of a broad range of endo- and exo-parasites . By binding to the glutamate-gated chloride ion channels, the compound disrupts normal neurotransmission in parasites, leading to their paralysis and death . This action results in the effective control of parasitic infections .
Action Environment
The action of Eprinomectin component B1a can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the parasite’s life cycle stage, the host’s immune status, and the presence of other medications . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature and humidity
Analyse Biochimique
Biochemical Properties
Eprinomectin component B1a interacts with various biomolecules, primarily glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This interaction is key to its anthelmintic effects .
Cellular Effects
Eprinomectin component B1a has significant effects on various types of cells. In prostate cancer cells, it inhibits cell viability, colony formation, and migration capacities . It induces cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of Eprinomectin component B1a involves binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding leads to its anthelmintic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eprinomectin component B1a change over time. Following a single treatment, the highest mean plasma Eprinomectin (B1a component) level was observed 36 hours post-treatment, followed by a continuous decline until Day 21 .
Dosage Effects in Animal Models
In animal models, the effects of Eprinomectin component B1a vary with different dosages. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back . This dosage has been found to be highly efficacious against a broad range of ovine gastrointestinal nematodes and D. filaria lungworms .
Metabolic Pathways
It is known that it is a semi-synthetic analogue of avermectin B1a .
Transport and Distribution
It is known that it is applied topically and is a major component of the antiparasitic compound eprinomectin .
Subcellular Localization
Given its biochemical properties and interactions with glutamate-gated chloride channels, it is likely that it localizes to areas where these channels are present .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'éprinomectine B1a est synthétisée par l'oxydation de la fraction 4'-hydroxy de l'avermectine B1a, suivie d'une amination réductrice et d'une acétylation . Le processus implique plusieurs étapes, notamment l'utilisation de réactifs spécifiques et de conditions adéquates pour obtenir les transformations chimiques souhaitées.
Méthodes de production industrielle : La production industrielle d'éprinomectine B1a implique généralement des procédés de fermentation à grande échelle utilisant Streptomyces avermitilis, suivis de modifications chimiques pour obtenir le produit final . Le processus de fermentation est optimisé pour maximiser le rendement du composé souhaité, et les étapes de purification ultérieures garantissent l'élimination des impuretés.
Analyse Des Réactions Chimiques
Types de réactions : L'éprinomectine B1a subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour sa synthèse et sa modification.
Réactifs et conditions communes :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.
Réduction : L'amination réductrice est effectuée à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : L'acétylation est réalisée à l'aide d'anhydride acétique ou de chlorure d'acétyle.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'éprinomectine B1a elle-même et ses divers métabolites, tels que le métabolite 24a-hydroxyméthyl et le métabolite N-désacétylé .
Comparaison Avec Des Composés Similaires
Ivermectin: A widely used antiparasitic agent with a similar mechanism of action.
Abamectin: Another member of the avermectin family, used primarily in agriculture.
Doramectin: A derivative of avermectin with enhanced potency against certain parasites.
Selamectin: Used for the treatment of parasitic infections in pets.
Uniqueness: Eprinomectin B1a is unique due to its high efficacy and safety profile in lactating animals, allowing for its use without the need for a withdrawal period for milk . This makes it particularly valuable in the dairy industry, where maintaining milk production is crucial.
Propriétés
Numéro CAS |
133305-88-1 |
|---|---|
Formule moléculaire |
C50H75NO14 |
Poids moléculaire |
914.1 g/mol |
Nom IUPAC |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
Clé InChI |
ZKWQQXZUCOBISE-BTUYMBSXSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
SMILES isomérique |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Apparence |
White solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



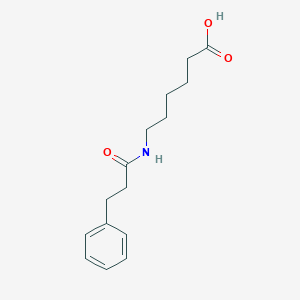


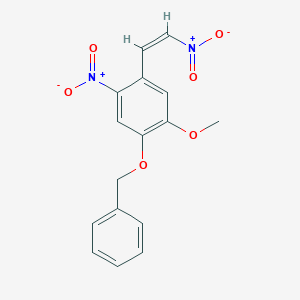
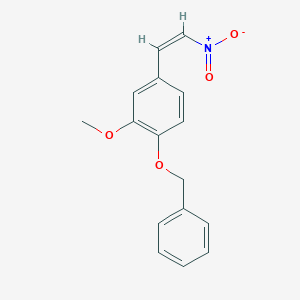
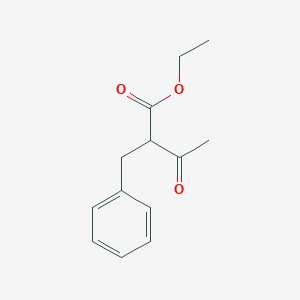


![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

